molecular formula C18H14ClN5O2S B6481142 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide CAS No. 897623-82-4

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-2-sulfonamide

Cat. No.: B6481142
CAS No.: 897623-82-4
M. Wt: 399.9 g/mol
InChI Key: CXUUOUJHTLUITP-UHFFFAOYSA-N
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Description

The compound contains a naphthalene sulfonamide group, a tetrazole group, and a chlorophenyl group. Naphthalene sulfonamides are known to have biological activity and have been studied for their efficacy against certain diseases . The tetrazole group is a five-membered ring containing four nitrogen atoms, which is often used in drug design due to its bioisosteric relationship with the carboxylate group. The chlorophenyl group is a common motif in medicinal chemistry, often contributing to the lipophilicity and thus the membrane permeability of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic naphthalene and phenyl rings, the tetrazole ring, and the sulfonamide linkage. X-ray crystallography could be used to determine the exact structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance water solubility, while the aromatic rings could contribute to lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Naphthalene sulfonamides, for example, have been studied for their activity against certain parasitic infections .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its properties for potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c19-15-6-8-16(9-7-15)24-18(21-22-23-24)12-20-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUUOUJHTLUITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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